molecular formula C12H10ClFN2O5S2 B6245156 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate CAS No. 2411289-08-0

2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate

Cat. No.: B6245156
CAS No.: 2411289-08-0
M. Wt: 380.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate is a complex organic compound with significant potential in various scientific fields This compound features a sulfamoyl group attached to a phenyl ring, which is further substituted with an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate typically involves multiple steps:

  • Formation of the Sulfamoyl Intermediate: : The initial step involves the reaction of 2-chlorobenzenesulfonyl chloride with aniline to form 2-chlorophenylsulfonamide. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

  • Amination: : The next step involves the introduction of the amino group. This can be achieved through a nucleophilic substitution reaction where the sulfamoyl intermediate is reacted with ammonia or an amine under controlled conditions.

  • Sulfurylation: : The final step involves the introduction of the sulfurofluoridate group. This can be done by reacting the aminated intermediate with sulfuryl fluoride (SO2F2) under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The amino group in 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate can undergo oxidation to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : The compound can be reduced to form various derivatives. For example, the sulfamoyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions. For instance, it can be replaced with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Nitroso or nitro derivatives

    Reduction: Sulfonamide derivatives

    Substitution: Hydroxyl or alkoxy derivatives

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological research, this compound can be used to study the effects of sulfamoyl and sulfurofluoridate groups on biological systems

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, its ability to undergo various chemical reactions makes it a candidate for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The sulfurofluoridate group can interact with nucleophilic sites in biological molecules, leading to the formation of stable adducts that can alter the function of these molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfonate
  • 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfate
  • 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfonamide

Uniqueness

Compared to similar compounds, 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group. This group imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to form stable adducts with biological molecules. These properties make it a valuable compound for research and industrial applications.

Properties

CAS No.

2411289-08-0

Molecular Formula

C12H10ClFN2O5S2

Molecular Weight

380.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.